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Compound of Interest

Compound Name: Allyl isocyanate

Cat. No.: B072564 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data

for allyl isocyanate (CH₂=CHCH₂NCO). Due to a notable scarcity of direct experimental

calorimetric data for this compound, this guide relies on values derived from spectroscopic

measurements and computational studies. The information presented herein is intended to

support research and development activities where the thermodynamic properties of allyl
isocyanate are of interest.

Core Thermochemical Data
The following table summarizes the calculated thermodynamic functions for allyl isocyanate in

the ideal gas state at various temperatures. These values are based on the analysis of

vibrational spectra. It is important to note that an experimentally determined standard enthalpy

of formation (ΔfH°) for allyl isocyanate is not readily available in the literature. For practical

applications, it is recommended to use a computationally derived or estimated value, keeping

in mind the associated uncertainties.
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Temperature
(K)

(H° - H₀°)/T (cal
mol⁻¹ K⁻¹)

-(G° - H₀°)/T
(cal mol⁻¹ K⁻¹)

S° (cal mol⁻¹
K⁻¹)

C_p° (cal mol⁻¹
K⁻¹)

100 10.90 54.43 65.33 13.78

200 14.50 63.85 78.35 20.35

298.15 18.03 70.58 88.61 26.69

300 18.11 70.72 88.83 26.82

400 21.63 76.62 98.25 32.49

500 24.77 81.93 106.70 37.14

600 27.49 86.78 114.27 40.85

700 29.82 91.24 121.06 43.83

800 31.84 95.38 127.22 46.29

900 33.61 99.23 132.84 48.33

1000 35.16 102.83 137.99 49.99

1100 36.55 106.21 142.76 51.40

1200 37.79 109.39 147.18 52.60

1300 38.91 112.41 151.32 53.63

1400 40.04 115.26 155.30 54.52

1500 40.80 117.98 158.78 55.29

Data sourced from calculations based on vibrational spectra.

Experimental and Computational Protocols
Due to the absence of specific experimental protocols for the thermochemical characterization

of allyl isocyanate in the reviewed literature, this section provides generalized methodologies

for the techniques that would be employed for such determinations.

Synthesis of Allyl Isocyanate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b072564?utm_src=pdf-body
https://www.benchchem.com/product/b072564?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A common and efficient method for the synthesis of allyl isocyanate is the[1][1]-sigmatropic

rearrangement of allyl cyanate. The allyl cyanate is typically generated in situ from an allyl

carbamate.

Protocol for the Synthesis of Allyl Isocyanate via Allyl Cyanate Rearrangement

Carbamoylation of Allyl Alcohol: Allyl alcohol is reacted with an isocyanate, such as

trichloroacetyl isocyanate, in an appropriate solvent like dichloromethane at low

temperatures (e.g., -15 °C). This reaction forms the corresponding allyl carbamate.

Hydrolysis (if necessary): If a protecting group is used on the isocyanate (e.g.,

trichloroacetyl), it is subsequently removed. For instance, the trichloroacetyl group can be

hydrolyzed using potassium carbonate in aqueous methanol to yield the unprotected allyl

carbamate.

Dehydration and Rearrangement: The allyl carbamate is then subjected to dehydration to

form the unstable allyl cyanate. This is often achieved using a mixture of triphenylphosphine

(PPh₃), carbon tetrabromide (CBr₄), and a base like triethylamine (Et₃N) in dichloromethane

at a low temperature (e.g., -20 °C). The allyl cyanate spontaneously undergoes a[1][1]-

sigmatropic rearrangement to form the more stable allyl isocyanate.

Purification: The crude reaction mixture containing allyl isocyanate and byproducts (e.g.,

triphenylphosphine oxide) is purified. This typically involves filtration to remove solid

byproducts, followed by concentration of the filtrate under reduced pressure. Further

purification can be achieved by vacuum distillation.

Vibrational Spectroscopy for Thermodynamic Data
Calculation
The thermodynamic functions presented in this guide were derived from vibrational spectra

(Infrared and Raman).

Generalized Protocol for Acquiring Vibrational Spectra of Liquid Allyl Isocyanate:

Infrared (IR) Spectroscopy:
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A small drop of pure liquid allyl isocyanate is placed on the surface of a salt plate (e.g.,

NaCl or KBr), which is transparent to infrared radiation.

A second salt plate is placed on top to create a thin liquid film.

The "sandwich" is mounted in the sample holder of a Fourier Transform Infrared (FTIR)

spectrometer.

The infrared spectrum is recorded over the desired wavenumber range (typically 4000-400

cm⁻¹). A background spectrum of the empty salt plates is also recorded and subtracted

from the sample spectrum.

Raman Spectroscopy:

A sample of liquid allyl isocyanate is placed in a glass capillary tube or a cuvette.

The sample is illuminated with a monochromatic laser beam.

The scattered light is collected at a 90° angle to the incident beam and is passed through

a spectrometer.

The Raman spectrum, which shows the frequency shifts of the scattered light relative to

the incident laser frequency, is recorded.

Calculation of Thermodynamic Functions from
Spectroscopic Data
The thermodynamic properties (enthalpy, entropy, and heat capacity) are calculated from the

fundamental vibrational frequencies obtained from IR and Raman spectroscopy using the

principles of statistical mechanics. This calculation involves the rigid-rotor, harmonic-oscillator

approximation.

Methodology:

Vibrational Frequencies: The fundamental vibrational frequencies (νi) for all normal modes of

the molecule are assigned from the experimental IR and Raman spectra.
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Partition Functions: The total partition function (Q) of the molecule is calculated as the

product of the translational, rotational, vibrational, and electronic partition functions.

Thermodynamic Functions: The macroscopic thermodynamic functions are then derived from

the total partition function using standard statistical thermodynamic equations. For example:

Internal Energy (U):U - U(0) = -N(∂lnQ/∂β)_V

Entropy (S):S = klnQ + U/T

Heat Capacity at Constant Volume (Cv):Cv = (∂U/∂T)_V where β = 1/kT, k is the

Boltzmann constant, and N is the number of molecules.

Visualizations
Synthesis of Allyl Isocyanate
The following diagram illustrates the synthesis of allyl isocyanate from an allyl carbamate via

the in-situ generation and rearrangement of allyl cyanate.

Synthesis of Allyl Isocyanate

Starting Material Dehydration Intermediate Rearrangement Product

Allyl Carbamate PPh3, CBr4, Et3NReaction Allyl CyanateForms [3,3]-Sigmatropic
Rearrangement Allyl IsocyanateYields

Click to download full resolution via product page

Caption: Synthesis of Allyl Isocyanate via Allyl Cyanate Rearrangement.

Reactivity of Allyl Isocyanate
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The isocyanate group (-N=C=O) in allyl isocyanate is highly electrophilic and readily

undergoes nucleophilic addition reactions with compounds containing active hydrogen atoms,

such as alcohols and amines.

Reactivity of Allyl Isocyanate

Reaction with Alcohol Reaction with Amine
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R'-OH

Nucleophilic
Addition

R'R''NH
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Addition

Allyl-NH-C(O)-OR'
(Urethane)

Allyl-NH-C(O)-NR'R''
(Urea)

Click to download full resolution via product page

Caption: Nucleophilic Addition Reactions of Allyl Isocyanate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Thermo-chemical Data for Allyl Isocyanate: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072564#thermo-chemical-data-for-allyl-isocyanate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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